molecular formula C10H7BrO2 B1341841 1-(7-Bromobenzofuran-2-YL)ethanone CAS No. 460086-95-7

1-(7-Bromobenzofuran-2-YL)ethanone

Cat. No. B1341841
M. Wt: 239.06 g/mol
InChI Key: UYNFEODHDJWJAL-UHFFFAOYSA-N
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Description

The compound 1-(7-Bromobenzofuran-2-yl)ethanone is a brominated benzofuran derivative. Benzofuran is a heterocyclic compound, also known as isochromene, and is characterized by a fusion of a benzene ring with a furan ring. The presence of a bromine atom at the 7th position and an ethanone group attached to the 2nd position of the benzofuran ring structure suggests that this compound could be of interest in various chemical reactions due to the reactivity of the bromine atom and the carbonyl group.

Synthesis Analysis

The synthesis of related benzofuran derivatives can be achieved through different methods. For instance, 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones, which are structurally similar to the compound of interest, were synthesized from 2-(2-formylphenoxy)alkanoic acids . Although the exact synthesis of 1-(7-Bromobenzofuran-2-yl)ethanone is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their chemical properties and reactivity. For example, the crystal structure of 1,1'-Bis(2-bromobenzoylthioureido)ethane, a compound with two bromobenzoyl groups, was found to crystallize in the monoclinic system with space group P2(1)/c, and its structure is stabilized by intermolecular hydrogen bonds . Although this compound is not the same as 1-(7-Bromobenzofuran-2-yl)ethanone, the analysis of crystal structures provides insight into how substituents may affect the overall stability and packing of such molecules.

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions. For instance, 2-(α-bromoalkyl)benzophenones have been shown to generate isobenzofurans, which can undergo cycloaddition reactions to form naphthalene derivatives . This suggests that 1-(7-Bromobenzofuran-2-yl)ethanone could also be involved in similar reactions due to the presence of the bromine atom, which is a good leaving group, and the potential for neighboring group participation by the carbonyl.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents like bromine and the ethanone group can affect the compound's boiling point, melting point, solubility, and reactivity. For example, the reduction of 5-halo-1-(benzofuran-3-yl)-2-phenylethanones to the corresponding ethanols was achieved with lithium aluminum hydride, indicating that the carbonyl group in these compounds is reactive towards hydride agents . The molecular docking study of a related compound suggests potential biological activity, which could also be a property of interest for 1-(7-Bromobenzofuran-2-yl)ethanone .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(7-Bromobenzofuran-2-YL)ethanone is a key precursor in synthesizing various heterocyclic compounds. For example, Abdelhamid, Fahmi, and Baaiu (2016) used a similar compound, 1-(5-bromobenzofuran-2-yl)ethanone, to synthesize thiadiazoles, pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazine, and thieno[3,2-d]pyrimidines, highlighting the versatility of such compounds in heterocyclic chemistry (Abdelhamid, Fahmi, & Baaiu, 2016).

Biological Activities

Compounds derived from 1-(7-Bromobenzofuran-2-YL)ethanone have shown various biological activities. For instance, Abdel‐Aziz et al. (2011) investigated the immunosuppressive and immunostimulatory effects of bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, starting from a brominated ethanone derivative (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Oxidant Properties

Karatas et al. (2006) explored the oxidant properties of novel ketonethiosemicarbazones synthesized from 5-bromobenzofuran-2-yl derivatives, providing insights into the potential medicinal applications of these compounds (Karatas, Koca, Kara, & Servi, 2006).

Spectroscopic Characterization and Cytotoxic Studies

In the study by Govindhan et al. (2017), a compound similar to 1-(7-Bromobenzofuran-2-YL)ethanone was used for synthesis and spectroscopic characterization. They also conducted cytotoxic studies, which are crucial for understanding the potential pharmaceutical applications of these compounds (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Antimicrobial Activity

Compounds derived from benzofuran-based ethanones have shown significant antimicrobial activity. Research by Abdel‐Aziz, Mekawey, and Dawood (2009) demonstrated the antimicrobial potential of 3-methylbenzofuran-2-carbohydrazide derivatives, hinting at the broader antimicrobial capabilities of these compounds (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Diels–Alder Reaction

Dastoorani et al. (2016) utilized a compound related to 1-(7-Bromobenzofuran-2-YL)ethanone for the synthesis of dibenzofuran derivatives through the Diels–Alder reaction, illustrating the compound's role in complex organic synthesis (Dastoorani, Maghsoodlou, Khalilzadeh, & Sarina, 2016).

Generation and Interception of Isobenzofurans

Faragher and Gilchrist (1976) demonstrated the generation and interception of isobenzofurans from bromoalkylbenzophenones, which are structurally related to 1-(7-Bromobenzofuran-2-YL)ethanone. This research highlights the compound's relevance in the field of organic synthesis (Faragher & Gilchrist, 1976).

Asymmetric Synthesis

The asymmetric synthesis of bufuralol and a propafenone analogue was achieved by Zaidlewicz et al. (2003) using a bromobenzofuran-based compound. This indicates the potential of 1-(7-Bromobenzofuran-2-YL)ethanone in asymmetric synthesis and drug development (Zaidlewicz, Tafelska-Kaczmarek, Prewysz-Kwinto, & Chechlowska, 2003).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

1-(7-bromo-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNFEODHDJWJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591711
Record name 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Bromobenzofuran-2-YL)ethanone

CAS RN

460086-95-7
Record name 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.0 g (24.9 mmol) of 3-bromo-salicylaldehyde, 3.0 g (32.3 mmol, 2.6 mL) of chloroacetone and 12 g (37.2 mmol) of Cs2CO3 in 30 mL of dry DMF was heated to 60° C. overnight. After cooling at room temperature, water (100 mL) was added and the mixture was extracted with ethyl acetate. The organic layer was dried over MgSO4 and the solvents were removed under reduced pressure. The crude product was directly recrystallized from hexane to afford 2-acetyl-7-bromo benzo[b]furan as a pale orange crystal.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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